

Application Notes and Protocols: Disperse Red 1 in Nonlinear Optical Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse red 1*
Cat. No.: B1670772

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 1 (DR1) is a versatile azobenzene chromophore widely utilized in the field of nonlinear optics (NLO).^[1] Its significant second-order NLO properties, coupled with its commercial availability and ease of incorporation into various host materials, make it a benchmark material for the development of electro-optic (EO) devices, all-optical switching, and optical data storage.^{[1][2]} This document provides detailed application notes and experimental protocols for the use of DR1 in NLO materials research.

Physicochemical Properties of Disperse Red 1

Property	Value	Reference
Chemical Formula	C ₁₆ H ₁₈ N ₄ O ₃	[3]
Molecular Weight	314.34 g/mol	[1]
Melting Point	160-162 °C	
λ _{max}	502 nm	
Appearance	Dark red powder	
Solubility	Soluble in ethanol, acetone, benzene; insoluble in water.	

Nonlinear Optical Properties of Disperse Red 1-Based Materials

The NLO response of DR1 is typically harnessed by incorporating it into a host polymer matrix, forming what is known as a "guest-host" system. The NLO properties are highly dependent on the host material, the concentration of DR1, and the poling process used to align the chromophores.

Host Polymer	DR1 Conc. (wt%)	NLO Coefficient	Wavelength (nm)	Reference
Poly(bisphenol A carbonate)	13	$d_{33} \approx 60 \text{ pm/V}$	1053	
Poly(bisphenol A carbonate)	13	$d_{ee} \approx 25 \text{ pm/V}$	1053	
Titania/Silica Sol-Gel	3	$d_{33} \approx 20 \text{ pm/V}$	1053	
Titania/Silica Sol-Gel	3	$d_{ee} \approx 9 \text{ pm/V}$	1053	
PMMA-co-GMA	-	$\gamma_{33} = 11 \text{ pm/V}$	1310	
Thermosetting Polyurethane (DR19)	-	$d_{33} \approx 120 \text{ pm/V}$	-	
Thermosetting Polyurethane (DR19)	-	$r_{13} = 13 \text{ pm/V}$	633	
Thermosetting Polyurethane (DR19*)	-	$r_{13} = 5 \text{ pm/V}$	800	

*Disperse Red 19 is an analogue of Disperse Red 1.

Experimental Protocols

Protocol 1: Preparation of a DR1/PMMA Guest-Host Thin Film

This protocol describes the preparation of a poly(methyl methacrylate) (PMMA) thin film doped with **Disperse Red 1**, a common method for creating a guest-host NLO material.

Materials:

- **Disperse Red 1** (DR1) powder
- Poly(methyl methacrylate) (PMMA)
- Toluene or other suitable solvent
- Glass microscope slides
- Spinner

Procedure:

- Solution Preparation:
 - Prepare a solution of PMMA in toluene (e.g., 10% w/v).
 - Add the desired amount of DR1 to the PMMA solution (e.g., 1-10 wt% with respect to PMMA).
 - Stir the mixture at room temperature until the DR1 is completely dissolved. The solution should be filtered to remove any particulate matter.
- Substrate Cleaning:
 - Thoroughly clean the glass slides using a sequence of sonication in detergent, deionized water, acetone, and isopropanol.
 - Dry the slides with a stream of nitrogen gas.

- Spin Coating:
 - Place a cleaned glass slide on the spinner chuck.
 - Dispense the DR1/PMMA solution onto the center of the slide.
 - Spin coat at a desired speed (e.g., 1000-3000 rpm) for a set time (e.g., 30-60 seconds) to achieve the desired film thickness.
- Baking:
 - Bake the coated slide in an oven at a temperature below the glass transition temperature of PMMA (e.g., 80-90 °C) for at least 1 hour to remove any residual solvent.

Protocol 2: Corona Poling for Inducing Second-Order NLO Activity

To exhibit second-order NLO properties, the centrosymmetric arrangement of the DR1 chromophores in the polymer matrix must be broken. This is typically achieved through electric field poling.

Materials:

- DR1/PMMA thin film on a conductive substrate (e.g., ITO-coated glass)
- Corona poling setup (high voltage power supply, needle or wire electrode, ground plane, heating stage)

Procedure:

- Setup:
 - Place the DR1/PMMA film on the heating stage, with the conductive substrate in contact with the ground plane.
 - Position the corona needle or wire electrode a fixed distance (e.g., 1-2 cm) above the film surface.

- Heating:
 - Heat the sample to a temperature near the glass transition temperature (T_g) of the host polymer (for PMMA, T_g ≈ 105 °C). This allows for increased mobility of the chromophores.
- Poling:
 - Apply a high DC voltage (e.g., 5-10 kV) to the corona electrode. This creates a strong electric field across the film, aligning the dipole moments of the DR1 molecules.
- Cooling:
 - While maintaining the electric field, cool the sample back down to room temperature. This "freezes" the aligned orientation of the DR1 molecules.
- Field Removal:
 - Once the sample has cooled, the high voltage can be turned off. The film is now poled and should exhibit second-order NLO properties.

Protocol 3: Second-Harmonic Generation (SHG) Measurement

SHG is a common technique to characterize the second-order NLO properties of a material. The Maker fringe technique is often employed to determine the d₃₃ coefficient.

Materials:

- Poled DR1/PMMA thin film
- Pulsed laser source (e.g., Nd:YAG laser at 1064 nm)
- Polarizers and filters
- Rotation stage for the sample
- Photomultiplier tube (PMT) or other suitable detector

- Reference sample (e.g., quartz crystal)

Procedure:

- Setup:

- The laser beam is passed through a polarizer to control the input polarization.
- The beam is focused onto the poled DR1/PMMA film, which is mounted on a computer-controlled rotation stage. .

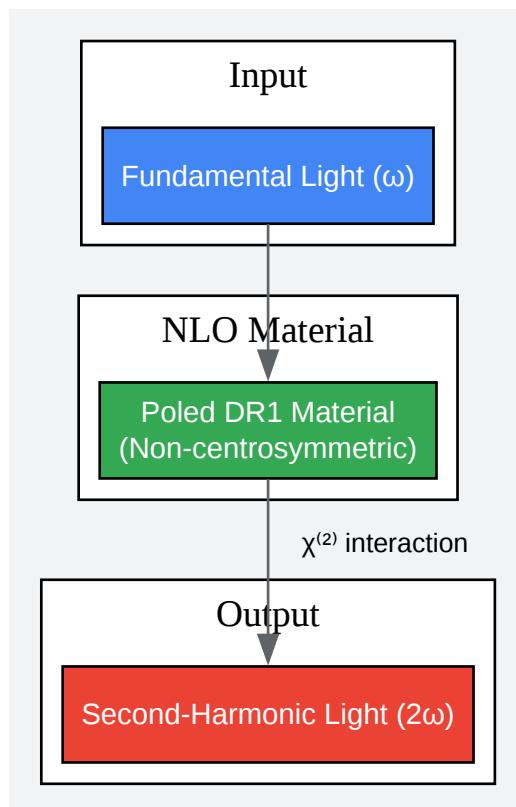

- Measurement:

- The sample is rotated, and the intensity of the generated second-harmonic signal (at 532 nm for a 1064 nm fundamental) is measured as a function of the incident angle.
- A characteristic fringe pattern (Maker fringes) is obtained due to the interference between the SHG signals generated at the front and back surfaces of the film.

- Analysis:

- By fitting the experimental Maker fringe data to the theoretical model, and comparing the signal intensity to that of a reference sample with a known NLO coefficient, the d_{33} value of the poled film can be determined.

Visualizations



[Click to download full resolution via product page](#)

Caption: Molecular structure of **Disperse Red 1**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for NLO material fabrication.

[Click to download full resolution via product page](#)

Caption: Principle of Second-Harmonic Generation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ジスパースレッド 1 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. webbook.nist.gov [webbook.nist.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Disperse Red 1 in Nonlinear Optical Materials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1670772#application-of-disperse-red-1-in-nonlinear-optical-nlo-materials>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com